Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate
CAS No.:
Cat. No.: VC20138151
Molecular Formula: C15H15BrO4
Molecular Weight: 339.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrO4 |
|---|---|
| Molecular Weight | 339.18 g/mol |
| IUPAC Name | ethyl 5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3 |
| Standard InChI Key | DMXLYXIGJZWNEW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC=C)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran core, a fused bicyclic system comprising a benzene ring and a furan heterocycle. At the 2-position, an ethyl carboxylate group () is attached, while the 3-, 4-, and 5-positions are substituted with methyl, allyloxy, and bromo groups, respectively . This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions.
The allyloxy group () at the 4-position provides a site for further functionalization via olefin metathesis or electrophilic additions, while the bromo substituent at the 5-position offers a handle for cross-coupling reactions . The methyl group at the 3-position enhances lipophilicity, as evidenced by a calculated LogP value of 3.68 .
Physical and Thermodynamic Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 4-(Allyloxy)-5-Bromo-3-Methylbenzofuran-2-Carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 363.18 g/mol | |
| Boiling Point | 393.8°C | |
| LogP (Partition Coefficient) | 3.68 | |
| Hazard Classification | Xi (Irritant) |
The high boiling point (393.8°C) suggests significant thermal stability, likely due to strong intermolecular van der Waals forces and dipole-dipole interactions . The LogP value indicates moderate lipophilicity, aligning with the compound’s potential for crossing biological membranes in pharmacological contexts .
Applications in Scientific Research
Material Science Applications
The conjugated π-system of the benzofuran core could enable applications in organic semiconductors or light-emitting diodes (OLEDs). The allyloxy group’s reactivity might facilitate polymerization or surface functionalization .
Regulatory and Economic Landscape
Harmonized System (HS) Code
The compound falls under HS Code 2932999099 (“Other heterocyclic compounds with oxygen hetero-atom(s) only”), attracting a Most-Favored-Nation (MFN) tariff rate of 6.5% .
Market Dynamics
Discontinuation has limited its commercial viability, though niche applications in academic research persist. The 17% VAT and 13% tax rebate rate in certain jurisdictions reflect its classification as a specialty chemical .
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